N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzoyl group, and a tetrahydroquinoxalinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the tetrahydroquinoxalinone intermediate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoxalinone derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Potential interaction with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a nitro group.
1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine: Contains a piperazine ring instead of a tetrahydroquinoxalinone moiety.
1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone: Contains a pyridazinone ring instead of a tetrahydroquinoxalinone moiety.
Properties
Molecular Formula |
C23H17ClN4O5 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17ClN4O5/c24-15-8-10-16(11-9-15)25-21(29)13-20-22(30)26-18-6-1-2-7-19(18)27(20)23(31)14-4-3-5-17(12-14)28(32)33/h1-12,20H,13H2,(H,25,29)(H,26,30) |
InChI Key |
HIYOKYWZMJJLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.